

A Comprehensive Technical Guide to 2-Chloro-6-fluorotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluorotoluene

Cat. No.: B1346809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-6-fluorotoluene**, a key intermediate in organic synthesis. It covers the compound's nomenclature, physical and chemical properties, and detailed experimental protocols relevant to its application in the pharmaceutical and agrochemical industries.

Chemical Identity and Nomenclature

2-Chloro-6-fluorotoluene is a halogenated derivative of toluene.^[1] Its structure, featuring both chlorine and fluorine atoms, enhances its reactivity, making it a valuable precursor in various synthetic pathways.^[2]

IUPAC Name: 1-Chloro-3-fluoro-2-methylbenzene^{[1][3]}

A comprehensive list of its common synonyms is provided in the table below for easy reference.

Synonym	Reference
1-Chloro-3-fluoro-2-methyl-benzene	[2] [3]
2-FLUORO-6-CHLOROTOLUENE	[3]
6-Fluoro-2-chlorotoluene	[4] [5]
Chlorofluorotoluene	[2]
Benzene, 1-chloro-3-fluoro-2-methyl-	[3]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chloro-6-fluorotoluene** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ ClF	[1] [3]
Molecular Weight	144.57 g/mol	[1] [6]
Appearance	Colorless to light yellow liquid	[4] [7]
Boiling Point	154-156 °C	[1] [2]
Density	1.191 g/mL at 25 °C	[2] [8]
Flash Point	46 °C (115 °F)	[1] [2]
Refractive Index	n _{20/D} 1.504	[2] [8]
Vapor Pressure	24.1 mmHg at 25°C	[2] [4]
CAS Number	443-83-4	[1] [2] [3]

Applications in Organic Synthesis

2-Chloro-6-fluorotoluene is a versatile organic intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[\[2\]](#)[\[4\]](#) A significant application is its role as a precursor in

the production of 2-chloro-6-fluorobenzaldehyde through oxidation.[1][2] This aldehyde is a crucial building block for high-efficiency, low-toxicity fungicides.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The following is a detailed methodology for the synthesis of 2-chloro-6-fluorobenzaldehyde from **2-Chloro-6-fluorotoluene**, adapted from industrial synthesis patents.[9] This process involves side-chain chlorination followed by hydrolysis.

Step 1: Side-Chain Photochlorination

- Apparatus Setup: Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a stirring mechanism. Position a metal halide lamp to irradiate the flask.
- Initial Charge: Add 250g of **2-Chloro-6-fluorotoluene** to the reaction flask. Optionally, 0.5 ml of phosphorus trichloride can be added to improve product quality.[10]
- Reaction Conditions: Heat the mixture to 150-180 °C while stirring.[9][11]
- Chlorination: Begin bubbling chlorine gas through the reaction mixture.
- Monitoring: Monitor the reaction progress using Gas Chromatography (GC). Continue the chlorination until the GC analysis indicates that the content of the monochloro-intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%. [9][10]
- Purge: Once the desired conversion is achieved, stop the chlorine gas flow and introduce nitrogen gas to remove any unreacted chlorine from the flask.[10]

Step 2: Hydrolysis

- Catalyst Addition: To the crude chlorinated mixture from the previous step, add 0.5-1.0 g of an iron-based solid superacid catalyst (e.g., $\text{SO}_4^{2-}/\text{Fe}_2\text{O}_3$).[9]
- Water Addition: Maintain the reaction temperature at 150-180 °C. Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[9]

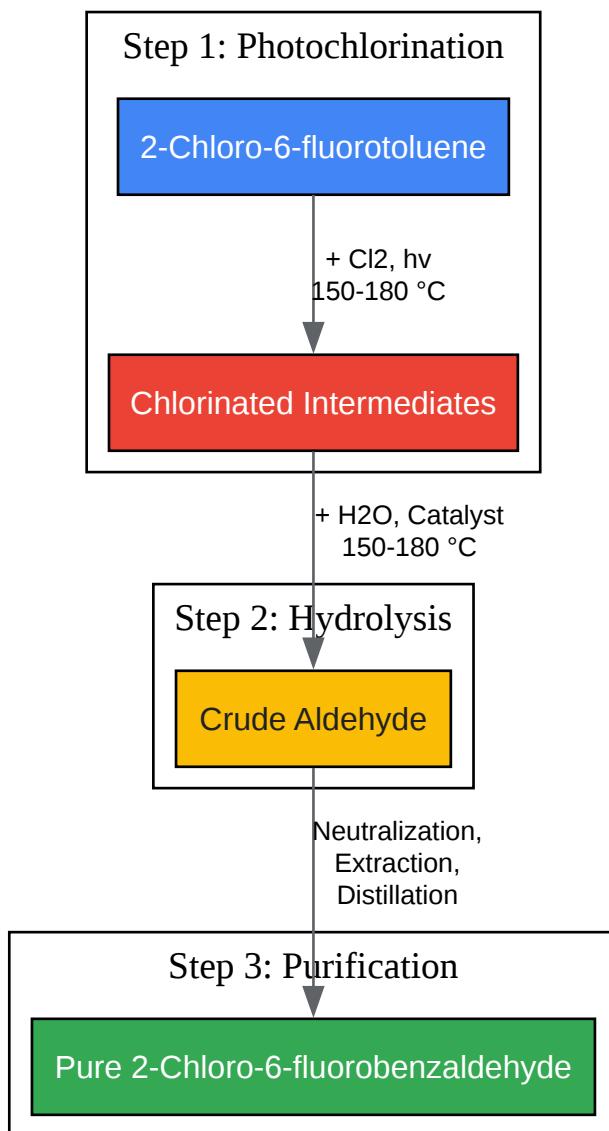
- Incubation: After completing the water addition, continue stirring the mixture at the same temperature for an additional 4 hours.[9]
- Monitoring: Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates into the desired aldehyde.[9]

Step 3: Workup and Purification

- Cooling and Neutralization: Cool the reaction mixture to 80-100 °C. Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8 .[9]
- Extraction: Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel. Allow the layers to separate completely.
- Isolation: The organic layer, which is the crude 2-chloro-6-fluorobenzaldehyde, is separated from the aqueous layer. Further purification can be achieved through reduced pressure distillation or rectification.[11]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 2-chloro-6-fluorobenzaldehyde from **2-Chloro-6-fluorotoluene**.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for 2-Chloro-6-fluorobenzaldehyde synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Chloro-6-fluorotoluene CAS 443-83-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Chloro-6-fluorotoluene | CymitQuimica [cymitquimica.com]
- 8. 2-氯-6-氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-6-fluorotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346809#2-chloro-6-fluorotoluene-synonyms-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com